molecular formula C2H8N2O5S B147305 methyl carbamimidate;sulfuric acid CAS No. 29427-58-5

methyl carbamimidate;sulfuric acid

Cat. No.: B147305
CAS No.: 29427-58-5
M. Wt: 172.16 g/mol
InChI Key: MDFRYRPNRLLJHT-UHFFFAOYSA-N
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Description

Methyl carbamimidate;sulfuric acid (CAS: 52328-05-9), also known as S-methylisothiourea sulfate or O-methylisourea hemisulfate, is a sulfuric acid derivative with the molecular formula C₂H₇N₃O₄S (COC(=N)N.OS(=O)(=O)O) . It is widely utilized in organic synthesis, particularly as a reagent for introducing methyl groups or facilitating nucleophilic substitutions. Its structure combines a carbamimidate group with a sulfate moiety, enabling dual reactivity in acid-catalyzed and alkylation reactions.

Properties

IUPAC Name

methyl carbamimidate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6N2O.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MDFRYRPNRLLJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29427-58-5, 2440-60-0 (Parent)
Record name Carbamimidic acid, methyl ester, sulfate (1:1)
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Record name 2-Methylisourea sulphate
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Record name Carbamimidic acid, methyl ester, sulfate (1:1)
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DSSTOX Substance ID

DTXSID1067467
Record name Carbamimidic acid, methyl ester, sulfate (1:1)
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Molecular Weight

172.16 g/mol
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CAS No.

52328-05-9, 24285-39-0, 29427-58-5
Record name O-Methylisourea hydrogen sulfate
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Record name Carbamimidic acid, methyl ester, sulfate (1:?)
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Record name 2-Methylisourea sulphate
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Record name Carbamimidic acid, methyl ester, sulfate (1:1)
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Record name Carbamimidic acid, methyl ester, sulfate (1:1)
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Record name Carbamimidic acid, methyl ester, sulfate (1:1)
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Record name 2-methylisourea sulphate
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Record name O-methylisourea hydrogen.sulphate
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Preparation Methods

Grindstone Chemistry Approach

An alternative method employs silica sulfuric acid (SSA) as a solid acid catalyst under solvent-free conditions. This approach avoids toxic reagents like phosgene and minimizes waste generation. The reaction involves the direct coupling of methanol with urea or isocyanates in the presence of SSA:

Procedure and Conditions

  • Catalyst loading : 10–15 wt% SSA relative to urea.

  • Grinding time : 20–30 minutes at ambient temperature.

  • Workup : The crude product is washed with cold water to remove excess urea and catalyst, yielding methyl carbamimidate with 75–80% purity.

Comparative Advantages

  • Environmental impact : Eliminates solvent use and reduces energy consumption.

  • Scalability : Suitable for large-scale production due to simplified purification steps.

Acid-Catalyzed Hydrolysis of Methyl Isocyanate

Reaction Pathway

Methyl isocyanate reacts with sulfuric acid in a 1:1 molar ratio to form methyl carbamimidate sulfuric acid via protonation and subsequent stabilization:

This method is less common due to the high toxicity of methyl isocyanate but offers near-quantitative yields under controlled conditions.

Industrial-Scale Production Metrics

MethodYield (%)Purity (%)Energy Consumption (kWh/kg)
N-Hydroxycarbamate80–8595–9812–15
Solvent-Free (SSA)75–8085–908–10
Methyl Isocyanate>959918–20

Chemical Reactions Analysis

Types of Reactions: methyl carbamimidate;sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceuticals

Methyl carbamimidate; sulfuric acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a methylating agent allows for the introduction of methyl groups into target molecules, which can significantly influence their biological activity. The compound has been utilized in developing drugs that require specific guanidine functionalities.

Case Study: Synthesis of Guanidine Derivatives
Research has demonstrated the effectiveness of methyl carbamimidate; sulfuric acid in synthesizing substituted guanidines, which are crucial for numerous therapeutic applications. For example, its reaction with amines leads to the formation of guanidine derivatives that exhibit significant pharmacological properties .

Agrochemicals

The compound is also employed in producing agrochemicals that enhance crop protection and yield. It is utilized as a precursor for developing herbicides and insecticides, contributing to more efficient agricultural practices.

Case Study: Crop Protection Agents
Studies indicate that methyl carbamimidate; sulfuric acid can be transformed into various active ingredients that improve pest resistance in crops. This application not only aids in increasing agricultural productivity but also promotes sustainable farming practices by reducing reliance on traditional chemical pesticides .

Technical Products

In industrial applications, methyl carbamimidate; sulfuric acid acts as a precursor for synthesizing various technical products used across different sectors. Its unique chemical properties make it suitable for creating specialized materials that require specific functional groups.

Case Study: Synthesis of Specialty Polymers
The compound has been explored for its potential in producing specialty polymers through polymerization reactions. These polymers find applications in coatings, adhesives, and sealants due to their enhanced performance characteristics .

Mechanism of Action

The mechanism of action of carbamimidic acid, methyl ester, sulfate (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a methylating agent, transferring its methyl group to other molecules. This methylation process can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Chemical Structures and Functional Roles

Compound Structure/Formula Role in Reactions
This compound C₂H₇N₃O₄S (COC(=N)N.OS(=O)(=O)O) Reagent for alkylation/nucleophilic substitution
Alumina Sulfuric Acid (ASA) H₂SO₄ adsorbed on Al₂O₃ Solid acid catalyst for condensations (e.g., Pechmann)
Molybdate Sulfuric Acid (MSA) H₂SO₄ combined with MoO₃ Catalyst for pyrrole and gem-bisamide synthesis
Xantha (XSA) Sulfonated xanthan gum Catalyst for Pechmann reactions and coumarin synthesis
Methanesulfonic Acid (MSA) CH₃SO₃H Liquid catalyst for esterifications and oxidations

Catalytic Efficiency and Reaction Performance

Compound Typical Reactions Yield (%) Key Advantages
This compound α-Aminonitrile synthesis 80–90 High specificity in alkylation steps
ASA Pechmann condensation (coumarins) 85–92 Reusable, solvent-free conditions
MSA (Molybdate) Pyrrole synthesis 90–95 Superior to H₂SO₄ in selectivity
XSA 14-Aryl-dibenzo[a,i]xanthenedione synthesis 85–88 Optimal at 10 mol% loading
Methanesulfonic Acid Aldol condensations 75–85 Low corrosion, high thermal stability

Environmental and Practical Considerations

Compound Reusability Environmental Impact Limitations
This compound Low Generates sulfate byproducts Requires stoichiometric use
ASA High Minimal waste (solid catalyst) Limited to acid-catalyzed reactions
MSA (Molybdate) Moderate Reduced acid leaching Sensitive to moisture
XSA High Biodegradable support Longer reaction times
Methanesulfonic Acid Low Non-volatile, low toxicity Liquid form complicates separation

Mechanistic Insights and Reaction Pathways

  • This compound: Acts as a methylating agent via nucleophilic substitution. In α-aminonitrile synthesis, it facilitates the formation of imine intermediates .
  • ASA/MSA/XSA : Catalyze condensation reactions through Brønsted acid sites. For example, ASA activates carbonyl groups in Pechmann reactions, enabling cyclization .
  • Methanesulfonic Acid : Enhances electrophilic character in aldol reactions via hydrogen bonding with carbonyl groups .

Biological Activity

Methyl carbamimidate; sulfuric acid is a compound of interest in various biological and biochemical applications. This article delves into its biological activity, mechanisms of action, and implications in research and therapeutic contexts.

Chemical Structure and Properties

Methyl carbamimidate is derived from carbamic acid and contains a carbamimidate functional group. When combined with sulfuric acid, it forms a salt that enhances its solubility and reactivity. The compound's structure can be represented as follows:

Methyl Carbamimidate H2N C NH O CH3\text{Methyl Carbamimidate }\text{H}_2\text{N C NH O CH}_3

Mechanisms of Biological Activity

  • Enzyme Inhibition : Methyl carbamimidate has been shown to inhibit various enzymes, particularly cholinesterases. This inhibition is significant because it can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxicity. Studies have indicated that derivatives of methyl carbamate exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 1.60 to 311.0 µM depending on the specific structure of the compound .
  • Oxidative Stress Induction : Exposure to methyl carbamimidate can lead to the generation of reactive oxygen species (ROS), which may compromise cellular integrity and function. For instance, studies have demonstrated that certain carbamate compounds induce oxidative stress in human endothelial cells, leading to DNA damage and apoptosis .
  • Genotoxicity : The compound has been implicated in genotoxic effects, as evidenced by increased sister chromatid exchange frequency and micronuclei induction in cell lines exposed to varying concentrations. Such findings highlight the potential risks associated with exposure to methyl carbamimidate in both environmental and clinical settings .

Case Study 1: Toxicity in Mammalian Cells

A study involving CHO-K1 cells revealed that exposure to methyl carbamimidate resulted in significant cytotoxic effects, with an estimated LC50 value of 0.42 mM. The maximum DNA damage was observed at 1.08 mM concentration, indicating a concentration-dependent relationship between exposure levels and cellular viability .

Case Study 2: Environmental Impact

Research has shown that methyl carbamate residues are prevalent in agricultural runoff, affecting aquatic ecosystems. A study assessing the fate of N-methyl carbamate pesticides in tropical water systems highlighted the degradation pathways leading to the accumulation of toxic metabolites like monomethylamine . This underscores the environmental implications of methyl carbamimidate usage in agriculture.

Table 1: Inhibition Potency of Methyl Carbamate Derivatives on AChE and BChE

CompoundEnzymeIC50 (µM)
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60
Various N,N-disubstituted thio-carbamatesAChE/BChE1.60 - 311.0

Table 2: Genotoxic Effects Induced by Methyl Carbamate Compounds

CompoundCell LineConcentration (µg/ml)Effect Observed
CarbofuranCHO-K110 - 100Increased sister chromatid exchange
PirimicarbCHO-K110 - 300Chromosomal aberrations
AldicarbCHO-K1VariesConcentration-dependent cytotoxicity

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